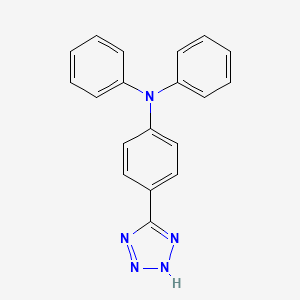
Benzenamine, N,N-diphenyl-4-(1H-tetrazol-5-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N,N-diphenyl-4-(1H-tetrazol-5-yl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzenamine group substituted with two phenyl groups and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-diphenyl-4-(1H-tetrazol-5-yl)- typically involves the reaction of amines with triethyl orthoformate and sodium azide, catalyzed by Yb(OTf)3 . Another method involves the use of the powerful diazotizing reagent FSO2N3, which enables the facile synthesis of tetrazoles under mild conditions . The reaction of sodium azide with nitriles in the presence of zinc salts as catalysts is also a common method .
Industrial Production Methods
Industrial production of this compound often employs the reaction of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst . This method is advantageous due to its high yield and efficiency. Additionally, microwave-accelerated methods have been developed to convert inactive nitriles into 5-substituted 1H-tetrazoles in DMF .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-diphenyl-4-(1H-tetrazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts such as Yb(OTf)3 and zinc salts . Reaction conditions often involve mild temperatures and the use of solvents like DMF and nitrobenzene .
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles and their derivatives, which have significant applications in different fields .
Scientific Research Applications
Benzenamine, N,N-diphenyl-4-(1H-tetrazol-5-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: This compound is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenamine, N,N-diphenyl-4-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to participate in various biochemical interactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Diphenylaniline: Similar in structure but lacks the tetrazole ring.
Triphenylamine: Another related compound with three phenyl groups attached to an amine.
N,N-Diphenylbenzenamine: Similar to Benzenamine, N,N-diphenyl-4-(1H-tetrazol-5-yl)- but without the tetrazole substitution.
Uniqueness
The presence of the tetrazole ring in Benzenamine, N,N-diphenyl-4-(1H-tetrazol-5-yl)- distinguishes it from other similar compounds. This unique structural feature imparts specific chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
125775-57-7 |
|---|---|
Molecular Formula |
C19H15N5 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N,N-diphenyl-4-(2H-tetrazol-5-yl)aniline |
InChI |
InChI=1S/C19H15N5/c1-3-7-16(8-4-1)24(17-9-5-2-6-10-17)18-13-11-15(12-14-18)19-20-22-23-21-19/h1-14H,(H,20,21,22,23) |
InChI Key |
RSUKTFJQJKAZSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=NNN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















